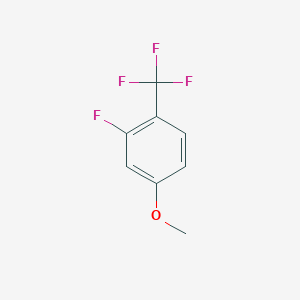

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

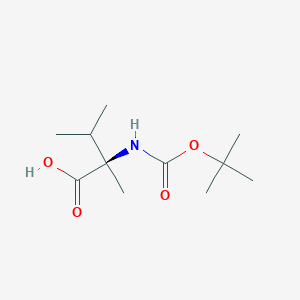

“2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene”, also known as FMTC, is a fluorinated aromatic compound that belongs to the benzene ring-based organic compounds. It has a molecular formula of C8H6F4O and an average mass of 194.126 Da .

Synthesis Analysis

The synthesis of trifluoromethyl ethers, which is the group that “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” belongs to, is a topic of ongoing research . One method involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” consists of a benzene ring with a fluorine atom, a methoxy group, and a trifluoromethyl group attached to it . The exact positions of these substituents on the benzene ring give the compound its unique properties .Scientific Research Applications

Reactions at the Benzylic Position

The benzylic position of this compound can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions are important for synthesis problems . For example, the trifluoromethyl group can be converted to a carbonyl group (e.g., trifluoromethyl ketone) through oxidation .

Use in Synthesis of Other Compounds

This compound can be used in the synthesis of other compounds . Its unique structure, which includes a trifluoromethyl group and a methoxy group on a benzene ring, makes it a valuable starting material in organic synthesis .

Role in Trifluoromethyl Ethers

Trifluoromethyl ethers, such as “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene”, are finding increased utility as a substituent in bioactives . They are still perhaps the least well understood fluorine substituent in currency .

Fluorine Substituent in Active Ingredients

Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” plays a significant and increasingly important role as a fluorine substituent in active ingredients .

Use in Pesticides

Currently, about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom . The trifluoromethoxy group in “2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” is one of the groups used in these pesticides .

Metabolism Studies

“2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene” can be used in metabolism studies. For example, it can be used to study the quantitative structure-metabolism relationships for substituted benzoic acids in rats .

properties

IUPAC Name |

2-fluoro-4-methoxy-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNFXUTYCAGURB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625659 |

Source

|

| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |

CAS RN |

1214344-33-8 |

Source

|

| Record name | 2-Fluoro-4-methoxy-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B58962.png)

![1,2-Dihydrobenzo[ghi]perylene](/img/structure/B58994.png)

![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)